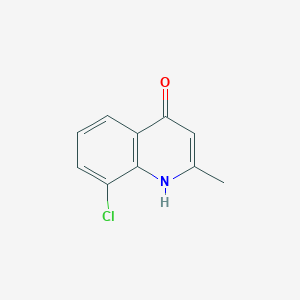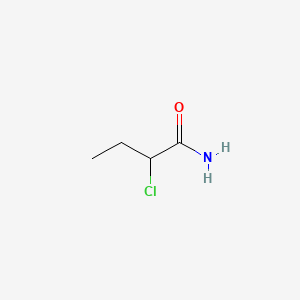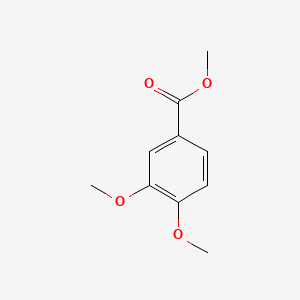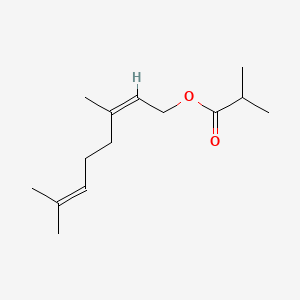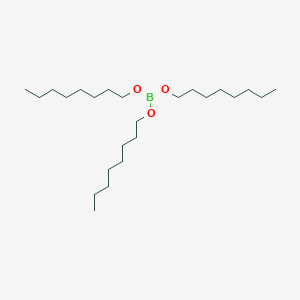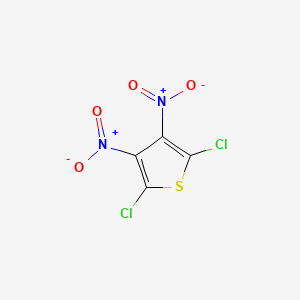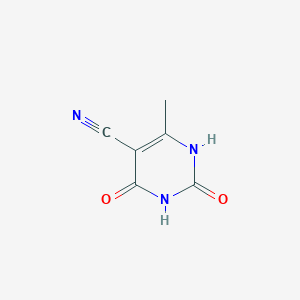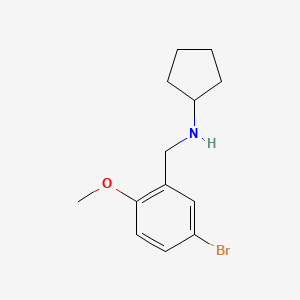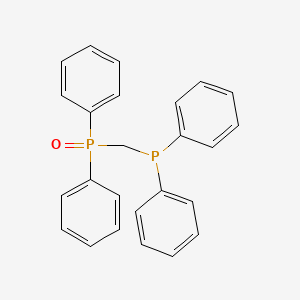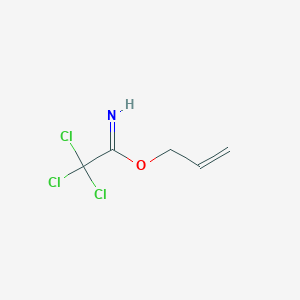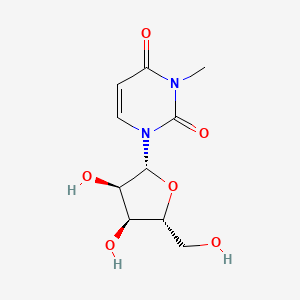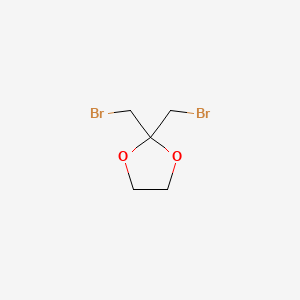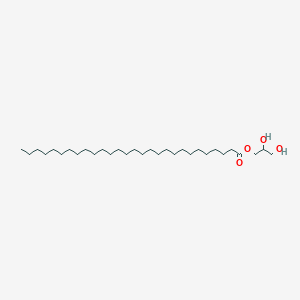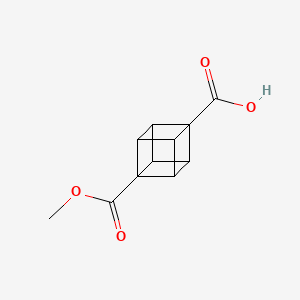
4-Methoxycarbonylcubanecarboxylic acid
Vue d'ensemble
Description
4-Methoxycarbonylcubanecarboxylic acid is a tertiary carboxylic acid . It has drawn attention from researchers in various fields due to its unique structure.
Synthesis Analysis
This compound can undergo iododecarboxylation using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as both the reaction initiator and iodine source under irradiative conditions .Molecular Structure Analysis
The molecular formula of 4-Methoxycarbonylcubanecarboxylic acid is C11H10O4 . It has a molecular weight of 206.19 .Chemical Reactions Analysis
As a tertiary carboxylic acid, 4-Methoxycarbonylcubanecarboxylic acid can undergo iododecarboxylation .Applications De Recherche Scientifique
Bond Strength in Dental Materials
A study by Hotta et al. (1992) focused on the effect of 4-Methoxycarbonylcubanecarboxylic acid (4-MET) in self-curing acrylic resin. They discovered that 4-MET enhances the bond strength of this resin to etched enamel and improves bonding stability. SEM images suggested that 4-MET promotes the interpenetration of monomers into enamel, resulting in excellent adhesion (Hotta, Mogi, Miura, & Nakabayashi, 1992).
Antioxidant Properties and Health Benefits
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a bioactive ingredient in many foods with potential benefits against disorders related to oxidative stress. Silva & Batista (2017) reviewed the antioxidant properties of ferulic acid, discussing its relationships to various biological activities. The review also covers 387 naturally occurring compounds bearing feruloyl moieties, discussing their structures, occurrence, and health benefits (Silva & Batista, 2017).
Applications in Food and Cosmetics
Ou & Kwok (2004) highlighted the use of ferulic acid in the food and cosmetic industries due to its physiological functions, including antioxidant, antimicrobial, and anti-inflammatory activities. It's also used as a raw material for vanillin production, as a cross-linking agent in food gels, and as an ingredient in sports foods and skin protection agents (Ou & Kwok, 2004).
Solvent Effects on Degradation
Fujita et al. (2007) investigated how different solvents impact the degradation of 4-MET. They found that the degradation mechanism is strongly dependent on the type of solvent used. This research provides insights into the stability and efficacy of 4-MET in various environments (Fujita et al., 2007).
Protective Effects in Steel Corrosion
Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid, revealing its high efficiency as a corrosion inhibitor. This study provides valuable insights into the applications of similar compounds in industrial corrosion control (Bentiss et al., 2009).
Encapsulation in Flavor Industry
Hong, Oh, & Choy (2008) demonstrated the successful intercalation of vanillic acid (a flavor agent) into layered double hydroxide to produce controlled-release flavor nanohybrids. This study indicates potential applications of similar compounds in flavor encapsulation and controlled release (Hong, Oh, & Choy, 2008).
Propriétés
IUPAC Name |
4-methoxycarbonylcubane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-9(14)11-5-2-6(11)4-7(11)3(5)10(2,4)8(12)13/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRJEFLYRAVFJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327274 | |
| Record name | NSC640885 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycarbonylcubanecarboxylic acid | |
CAS RN |
24539-28-4 | |
| Record name | NSC640885 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methoxycarbonyl)cubanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

